molecular formula C14H20Cl2N2O2 B13779632 N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride CAS No. 77985-30-9

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride

Cat. No.: B13779632
CAS No.: 77985-30-9
M. Wt: 319.2 g/mol
InChI Key: WDEMVOONXMNNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamic acid ester, and a chlorinated tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride typically involves the reaction of 6-chloro-o-tolyl isocyanate with 2-pyrrolidinylethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chlorinated tolyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-p-tolyl ester, hydrochloride
  • N-(2-Pyrrolidinylethyl)carbamic acid, 6-bromo-o-tolyl ester, hydrochloride
  • N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrobromide

Uniqueness

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is unique due to its specific combination of functional groups and the presence of a chlorine atom on the tolyl ring

Properties

77985-30-9

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

(2-chloro-6-methylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride

InChI

InChI=1S/C14H19ClN2O2.ClH/c1-11-5-4-6-12(15)13(11)19-14(18)16-7-10-17-8-2-3-9-17;/h4-6H,2-3,7-10H2,1H3,(H,16,18);1H

InChI Key

WDEMVOONXMNNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(=O)NCC[NH+]2CCCC2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.